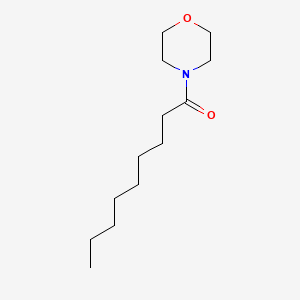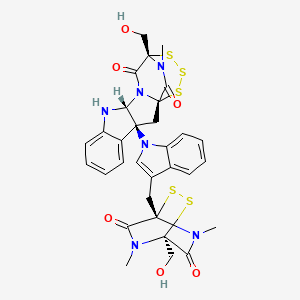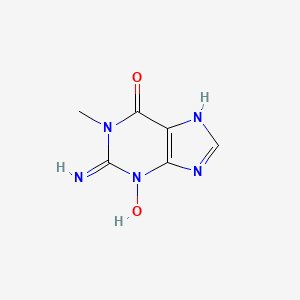
3-Anilinopropane-1,2-diol
Descripción general
Descripción
PAP is a glycol that is a derivative of glycerol in which one of the hydroxy groups is replaced by an anilino group. It is a glycol and a secondary amine. It derives from an aniline and a glycerol.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Allylation Processes : 3-Anilinopropane-1,2-diol derivatives have been used in palladium-catalysed allylation reactions. For example, 2-Methylenepropane-1,3-diol demonstrates allylation capabilities in the presence of specific catalysts (Masuyama, Kagawa, & Kurusu, 1996).
Synthesis of Aniline-derived Diols : Studies have shown the synthesis of aniline-derived diols, including 1,3- and Ci-symmetric 1,4-diols, from various starting materials, indicating the potential for creating structurally diverse diols (Monceaux & Carlier, 2010).
Chemical Production
Microbial Production of Diols : Research indicates that diols like 1,3-propanediol, closely related to 3-Anilinopropane-1,2-diol, can be biologically produced, offering insights into sustainable chemical production methods (Xiu & Zeng, 2008).
Catalysts in Organic Synthesis : Optically pure diols, including derivatives similar to 3-Anilinopropane-1,2-diol, have been synthesized and used as catalysts in asymmetric additions to aldehydes, showing their utility in organic synthesis (Sarvary, Wan, & Frejd, 2002).
Heterocycle Synthesis
Synthesis of Indoles and Quinolines : Diols, including structures related to 3-Anilinopropane-1,2-diol, have been employed in the synthesis of indoles and quinolines, important compounds in pharmaceuticals (Bellezza et al., 2021).
Formation of 2,3-Disubstituted Indoles : There's research demonstrating the use of anilines and vicinal diols in the synthesis of 2,3-disubstituted indoles, which are significant in medicinal chemistry (Turský et al., 2010).
Propiedades
Número CAS |
5840-15-3 |
|---|---|
Nombre del producto |
3-Anilinopropane-1,2-diol |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
3-anilinopropane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Clave InChI |
INHHFZUVCCBNTO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC(CO)O |
SMILES canónico |
C1=CC=C(C=C1)NCC(CO)O |
Otros números CAS |
5840-15-3 |
Sinónimos |
3-phenylamino-1,2-propanediol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)





![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)



![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)